molecular formula C12H10FNO2S2 B10917472 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole

1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B10917472
M. Wt: 283.3 g/mol
InChI Key: FBEDAFXGPVOKCL-UHFFFAOYSA-N
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Description

1-[(5-Fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole is a sulfonamide-substituted indole derivative characterized by a 2,3-dihydroindole core linked to a 5-fluorothiophene-2-sulfonyl group. This compound combines the structural features of a bicyclic indole system and a fluorinated heteroaromatic sulfonyl moiety.

Properties

Molecular Formula

C12H10FNO2S2

Molecular Weight

283.3 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C12H10FNO2S2/c13-11-5-6-12(17-11)18(15,16)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2

InChI Key

FBEDAFXGPVOKCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the sulfonyl group.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Features

The sulfonyl group’s orientation relative to the indole core is critical for molecular interactions. In structurally related compounds, such as 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I), the sulfonyl-bound phenyl ring is nearly orthogonal to the indole system, with a dihedral angle of 88.33° . This orthogonal arrangement minimizes steric hindrance and optimizes electronic interactions.

Table 1: Structural Comparison of Sulfonyl-Substituted Indole Derivatives

Compound Sulfonyl Substituent Dihedral Angle (Indole-Sulfonyl) Key Structural Feature Reference
Target Compound 5-Fluorothiophen-2-yl Not reported Fluorine introduces electronegativity -
1-Benzenesulfonyl derivative (I) Phenyl 88.33° Orthogonal orientation
1-[(2-Nitrophenyl)sulfonyl] analog (3) 2-Nitrophenyl Not reported Nitro group enhances electron withdrawal
Physicochemical Properties

The fluorothiophene substituent reduces molecular weight compared to bulkier analogs:

  • Target Compound : Molecular weight ≈ 296.14 g/mol (calculated).
  • 1-(5-Methylthiophene-2-carbonyl)-2,3-dihydro-1H-indole-5-sulfonamide : Molecular weight = 322.40 g/mol .
  • 1-[(Piperidin-4-yl)methyl]-2,3-dihydro-1H-indole : Molecular weight = 216.33 g/mol .

Fluorine’s electronegativity may enhance solubility in polar solvents compared to non-fluorinated thiophene derivatives.

Molecular Docking and Interactions

In docking studies with carbonic anhydrase II/IX, sulfonamide derivatives with nitro groups (e.g., compound 3 in ) exhibit strong hydrogen bonding via sulfonyl oxygen and nitro groups.

Biological Activity

The compound 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole is a sulfone-substituted heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole is C12H10FNO2SC_{12}H_{10}FNO_2S, with a molecular weight of approximately 247.28 g/mol. The compound features a thiophene ring substituted with a fluorine atom and a sulfonyl group, which is crucial for its biological activity.

Antibacterial Properties

Research indicates that compounds similar to 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole exhibit significant antibacterial activity. The sulfone and sulfoxide functionalities are known to interfere with bacterial cellular processes, leading to inhibition of growth or cell death.

Mechanism of Action:
The antibacterial mechanism primarily involves:

  • Inhibition of Cell Wall Synthesis: Compounds disrupt the synthesis of peptidoglycan, an essential component of bacterial cell walls.
  • Interference with Protein Synthesis: The compound may bind to bacterial ribosomes, inhibiting protein synthesis necessary for bacterial growth and replication.

Study 1: Efficacy Against Drug-resistant Strains

A study evaluated the efficacy of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole against various drug-resistant bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin and tetracycline. This suggests that the compound could serve as a potent alternative in treating resistant infections.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)8Penicillin>128
Vancomycin-resistant Enterococcus faecium (VRE)16Tetracycline>64

Study 2: In Vivo Studies

In vivo studies on murine models indicated that administration of the compound led to a significant reduction in bacterial load in infected tissues compared to control groups treated with saline. Histopathological examinations revealed less tissue damage and inflammation in treated animals.

Q & A

Q. What are the recommended synthetic routes for 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?

A common approach involves coupling a sulfonyl chloride derivative (e.g., 5-fluorothiophene-2-sulfonyl chloride) with 2,3-dihydro-1H-indole under basic conditions. Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF or PEG-400 improve solubility and reaction efficiency .
  • Catalyst use : Copper(I) iodide (CuI) can accelerate coupling reactions, as seen in analogous indole sulfonamide syntheses .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) effectively isolates the product .

Q. How is the structure of this compound confirmed post-synthesis?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the indole backbone and sulfonyl group. ¹⁹F NMR verifies fluorine substitution .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS validates the molecular ion .
  • TLC monitoring : Ensures reaction progression and purity assessment during synthesis .

Q. What are common impurities in the synthesis, and how are they identified?

Impurities may include unreacted starting materials, byproducts from incomplete sulfonation, or oxidized indole derivatives. Techniques for identification:

  • Chromatographic retention comparison : Match impurities against known intermediates via TLC or HPLC.
  • Mass spectral analysis : Detect unexpected adducts or fragments in HRMS .

Advanced Questions

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron or laboratory sources.
  • Software tools : Employ SHELXL for refinement, leveraging its robust handling of twinning and high-resolution data .
  • Challenges : Twinning (observed in related sulfonamide-indole structures) requires twin law refinement. Distorted tetrahedral geometry at the sulfonyl sulfur may necessitate constraints .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

  • Hydrogen bonding : Intramolecular C–H⋯O bonds often create S(6) ring motifs, stabilizing the sulfonyl-indole conformation .
  • Crystal packing : Molecules may form extended networks via C–H⋯O/S interactions, as seen in analogous structures with R2<sup>2</sup>(12) motifs .
  • Dihedral angles : The sulfonyl-bound thiophene and indole rings typically subtend angles near 87–88°, affecting molecular planarity .

Q. What methodologies are suitable for studying the sulfonyl group’s reactivity?

  • Oxidative/Reductive assays : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenation or LiAlH4 for sulfone reduction, monitoring changes via NMR .
  • Nucleophilic substitution : Test reactivity with amines or thiols under basic conditions, analyzing products via LC-MS .

Q. How can computational methods predict the compound’s electronic properties and bioactivity?

  • DFT studies : Calculate molecular electrostatic potential (MEP) maps to identify electrophilic/nucleophilic sites .
  • Docking simulations : Model interactions with biological targets (e.g., carbonic anhydrase) using software like AutoDock Vina, guided by crystallographic data .

Q. What experimental designs are recommended for evaluating biological activity?

  • Antioxidant assays : Use DPPH radical scavenging or lipid peroxidation models, as applied to structurally similar indole derivatives .
  • Enzyme inhibition : Test against kinases or oxidoreductases via kinetic assays, comparing IC50 values with control inhibitors .

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